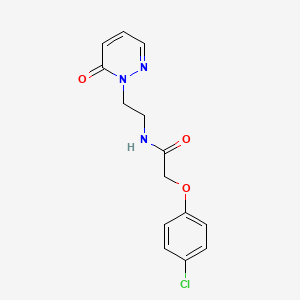
2-(4-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H14ClN3O3 and its molecular weight is 307.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their diverse biological activities, particularly those containing chlorophenoxy and pyridazine moieties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C14H14ClN3O3, with a molecular weight of approximately 318.73 g/mol. The presence of the 4-chlorophenoxy group enhances its lipophilicity, which may improve membrane permeability and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClN3O3 |
| Molecular Weight | 318.73 g/mol |
| CAS Number | 921532-16-3 |
Antitumor Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. A study involving pyridazine derivatives demonstrated that certain derivatives showed potent antiproliferative effects against various cancer cell lines, suggesting that the compound may also possess similar antitumor activity .
Anti-inflammatory Effects
Several studies have focused on the anti-inflammatory properties of oxadiazole derivatives, which share structural similarities with the compound . For instance, a study using the carrageenan-induced rat paw edema model demonstrated that specific oxadiazole derivatives exhibited notable anti-inflammatory activity, outperforming standard drugs like indomethacin . This suggests that this compound could potentially exhibit similar effects.
The proposed mechanism of action for compounds within this chemical class often involves interaction with specific biological targets, including enzymes and receptors involved in inflammatory pathways and tumor progression. Molecular docking studies have been employed to elucidate these interactions, indicating potential binding sites relevant to their biological activity .
Case Studies
- Antiproliferative Assay : A series of pyridazine derivatives were synthesized and tested against gastric cancer cell lines (SGC-7901). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as effective antitumor agents .
- Anti-inflammatory Screening : In a study assessing the anti-inflammatory effects of various oxadiazole derivatives, compounds were evaluated for their ability to inhibit paw edema in rats. Results showed significant inhibition rates, suggesting that similar compounds could be beneficial in treating inflammatory conditions .
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-11-3-5-12(6-4-11)21-10-13(19)16-8-9-18-14(20)2-1-7-17-18/h1-7H,8-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCAYFYHTPGWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














